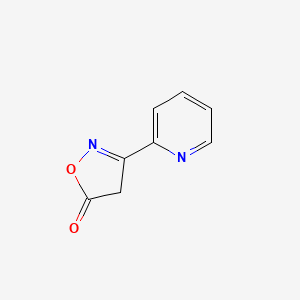

3-(Pyridin-2-yl)isoxazol-5(4H)-one

Descripción

3-(Pyridin-2-yl)isoxazol-5(4H)-one is a heterocyclic compound featuring a fused isoxazolone core substituted with a pyridine ring at the 3-position. Isoxazol-5(4H)-ones are versatile scaffolds in medicinal and materials chemistry due to their synthetic accessibility and diverse bioactivity. The pyridin-2-yl substituent introduces unique electronic and steric effects, influencing reactivity, stability, and interactions with biological targets. This compound is synthesized via multicomponent reactions, such as the condensation of β-ketoesters, hydroxylamine, and aldehydes, often catalyzed by organocatalysts or performed under electrochemical conditions . Its structural and functional properties make it a candidate for applications in drug discovery, catalysis, and agrochemistry.

Propiedades

Número CAS |

18701-07-0 |

|---|---|

Fórmula molecular |

C8H6N2O2 |

Peso molecular |

162.148 |

Nombre IUPAC |

3-pyridin-2-yl-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-3-1-2-4-9-6/h1-4H,5H2 |

Clave InChI |

VQDUSMKNHKQFJQ-UHFFFAOYSA-N |

SMILES |

C1C(=NOC1=O)C2=CC=CC=N2 |

Sinónimos |

2-Isoxazolin-5-one,3-(2-pyridyl)-(8CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Findings :

- Organocatalysis (e.g., 2-aminopyridine) offers competitive yields (70–90%) and reduced reaction times (2–5 h) compared to electrochemical methods .

- Photochemical flow synthesis enables rapid production (30–60 min) but with slightly lower yields due to scalability challenges .

- The pyridin-2-yl substituent shows compatibility with amine-functionalized cellulose catalysts, achieving high yields (75–90%) under aqueous conditions .

Structural and Electronic Effects

Substituents at the 3- and 4-positions significantly alter physicochemical properties and reactivity:

Positional Isomerism in Pyridine Substitution

- 3-(Pyridin-4-yl) : The para-substituted nitrogen reduces steric hindrance, increasing solubility but decreasing thermal stability compared to pyridin-2-yl derivatives .

- 3-(Pyridin-3-yl) : Meta-substitution introduces asymmetric electronic effects, which may complicate regioselective reactions .

Substituent Effects on Stability

- Chloromethyl groups (e.g., 3-(chloromethyl)-4-arylmethylene derivatives) increase electrophilicity but require careful handling due to toxicity (GHS hazard class: irritant) .

- Aryl groups (e.g., 4-(thiophen-2-ylmethylene)) enhance conjugation, stabilizing the isoxazolone core against base-induced rearrangement .

Enzyme Inhibition

- (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one (compound 2) exhibits 85% inhibition of carbonic anhydrase, outperforming pyridin-2-yl derivatives in preliminary assays .

- 3-(Pyridin-2-yl) derivatives show moderate inhibition (60–70%), likely due to steric hindrance from the ortho-nitrogen .

Larvicidal Activity Against Ae. aegypti

- 3-Methyl-4-arylmethylene derivatives with OMe groups (e.g., compounds 3a, 3b) achieve 95% larval mortality at 50 ppm, attributed to enhanced membrane permeability .

- Pyridin-2-yl analogs are less active (60–70% mortality), suggesting that electron-deficient aromatic systems reduce bioactivity .

Cytotoxicity

- Thiadiazole- and triazole-functionalized derivatives exhibit potent cytotoxicity (IC₅₀: 8–12 µM) against HEK293 cells, while pyridin-2-yl derivatives show lower activity (IC₅₀: >50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.